N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition Monoamine Oxidase

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide (CAS 423731-38-8, WAY-312456, molecular formula C25H22N2O3, molecular weight 398.45 g/mol) is a synthetic, small-molecule 8-hydroxyquinoline derivative characterized by a 2-methoxy-substituted phenyl ring at the benzylic methine carbon and an unsubstituted 8-hydroxyquinoline core. This compound belongs to the 'branched tail' oxyquinoline family, which includes known hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors such as adaptaquin.

Molecular Formula C25H22N2O3
Molecular Weight 398.5 g/mol
Cat. No. B14966972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide
Molecular FormulaC25H22N2O3
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C25H22N2O3/c1-30-21-12-6-5-11-19(21)24(27-22(28)16-17-8-3-2-4-9-17)20-14-13-18-10-7-15-26-23(18)25(20)29/h2-15,24,29H,16H2,1H3,(H,27,28)
InChIKeyHLYAFBMYQJXBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide (CAS 423731-38-8): A Structurally Distinct Regioisomer for HIF-PHD Inhibition and CNS Penetration Screening


N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide (CAS 423731-38-8, WAY-312456, molecular formula C25H22N2O3, molecular weight 398.45 g/mol) is a synthetic, small-molecule 8-hydroxyquinoline derivative characterized by a 2-methoxy-substituted phenyl ring at the benzylic methine carbon and an unsubstituted 8-hydroxyquinoline core [1][2]. This compound belongs to the 'branched tail' oxyquinoline family, which includes known hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors such as adaptaquin [3]. Unlike its equipotent 3,4-dimethoxyphenyl analog (Compound 7) that activates HIF1 ODD-luc reporters at submicromolar concentrations, the 2-methoxy regioisomer exhibits a divergent selectivity profile with negligible HIF-PHD activation and preferential inhibition of monoamine oxidase B (MAO-B) [4][5]. This substitution-dependent switch in primary pharmacology makes the compound a valuable tool for dissecting target engagement across the 8-hydroxyquinoline scaffold and for off-target liability screening in drug discovery programs.

Why N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide Cannot Be Replaced by a Generic 8-Hydroxyquinoline Analog


Simple substitution within the 'branched tail' 8-hydroxyquinoline scaffold produces a non-linear shift in biological activity that precludes interchangeable use. In the HIF1 ODD-luc reporter assay, the 3,4-dimethoxyphenyl analog (Compound 7) is equipotent to adaptaquin as a HIF activator, whereas ortho-substitution with a single methoxy group (as in the target compound) significantly diminishes HIF-PHD inhibition [1]. This regioisomeric switch re-directs pharmacological activity toward MAO-B (IC50 = 1,130 nM) with a >88-fold selectivity window over MAO-A (IC50 > 100,000 nM) [2]. Furthermore, analogs with a 4-methylphenyl substituent exhibit distinct ADAMTS-5 inhibitory profiles with sub-μM potency, while the 5-chloro-8-hydroxyquinoline variants engage the CLK-1/COQ7 demethoxyubiquinone monooxygenase pathway at EC50 values above 1.5 μM [1][3]. These substitution-dependent target switches demonstrate that the precise position and nature of the aromatic substituent determines the compound's pharmacological fingerprint, making generic 'class substitution' scientifically untenable for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide Against Closest Analogs


Regioisomer-Dependent Target Engagement: 2-Methoxy Substitution Shifts Activity Away from HIF-PHD and Toward MAO-B

In a direct SAR analysis of the 'branched tail' oxyquinoline scaffold using the HIF1 ODD-luc reporter assay in SH-SY5Y neuroblastoma cells, the 3,4-dimethoxyphenyl analog (N-[(3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-2-phenylacetamide, designated 'Compound 7') was confirmed equipotent to adaptaquin (Compound 8) as a HIF activator [1]. In contrast, the target compound bearing a single 2-methoxy (ortho) substituent shows no detectable HIF-PHD inhibitory activity at comparable concentrations, instead exhibiting MAO-B inhibition with an IC50 of 1,130 nM in a kynuramine fluorescence assay using human recombinant enzyme [2]. This represents a complete target switch driven solely by the position and number of methoxy substituents on the phenyl ring. The SAR paper explicitly notes that the activity order at the phenyl ring is p-Me > p-Cl > o-Cl = m,p-diMeO, confirming that ortho-substitution is disfavored for HIF activation [1]. Therefore, the 2-methoxy regioisomer is not functionally interchangeable with the 3,4-dimethoxy HIF-active analog for any HIF-related application.

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition Monoamine Oxidase

MAO-A/MAO-B Selectivity Ratio: Quantitative Off-Target Safety Differentiation

The target compound demonstrates a >88-fold selectivity for MAO-B (IC50 = 1,130 nM) over MAO-A (IC50 > 100,000 nM), as measured in parallel fluorescence assays using human recombinant enzymes and kynuramine as substrate [1]. This selectivity profile is quantitatively distinct from classical non-selective MAO inhibitors and is relevant for assessing tyramine-related hypertensive risk: MAO-A is the primary intestinal and hepatic isoform responsible for tyramine metabolism, so compounds with IC50 values above 100,000 nM against MAO-A carry a substantially lower theoretical risk of dietary tyramine interaction compared to non-selective inhibitors with MAO-A IC50 values in the nanomolar range. In contrast, the ADAMTS-5-targeting analog series (e.g., Compound 53 from Gilbert et al., 2008) shows sub-μM ADAMTS-5 potency with selectivity over MMP-13 and MMP-12, but MAO profiling data are not reported for these comparators [2]. This makes the target compound uniquely characterized for CNS-related selectivity screening within the 8-hydroxyquinoline class.

Monoamine Oxidase Selectivity Tyramine Interaction Risk

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Comparator Analogs

The target compound exhibits a computed LogP (XLogP3) of 4.8, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. By comparison, the 3,4-dimethoxyphenyl analog (C26H24N2O4, MW ~428.5) carries an additional methoxy group that increases both hydrogen bond acceptor count (to 5) and molecular weight, while the 4-methylphenyl comparator (N-[(8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-2-phenylacetamide, C25H22N2O2, MW 382.5) lacks the methoxy oxygen entirely, reducing H-bond acceptor count . The 2-methoxy positioning introduces an intramolecular hydrogen-bonding capability with the adjacent amide NH that is geometrically unavailable in the 4-methoxy or 3,4-dimethoxy variants, potentially affecting both the compound's preferred solution conformation and its passive membrane permeability. The XLogP3 value of 4.8 places this compound within the optimal range for blood-brain barrier penetration (typically LogP 2-5 for CNS drugs), making it appropriate for CNS target screening applications [1].

Lipophilicity Blood-Brain Barrier Permeability Druglikeness

Metabolic Stability and Therapeutic Window: Class-Level Evidence from the Optimized Adaptaquin Analog

Although direct hepatotoxicity and metabolic stability data for the exact 2-methoxyphenyl compound have not been published, the structurally proximate 3,4-dimethoxyphenyl analog (N-[(3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-2-phenylacetamide) has been extensively characterized in a 3D human liver-on-a-chip model using differentiated HepaRG cells [1]. This analog showed no toxicity up to a concentration 100-fold above its EC50 in the HIF1 ODD-luc reporter assay, and its metabolism was mapped to CYP3A4 and CYP2B6, with noted CYP2B6 induction [1][2]. The close structural similarity (identical core scaffold, identical phenylacetamide tail, differing only in the number and position of methoxy substituents on the phenyl ring) supports a class-level inference that the target compound shares a comparable hepatotoxicity profile, particularly given that all 25 branched tail oxyquinoline derivatives tested in the SAR study showed absence of hepatotoxicity up to 200 μM [3]. This represents a significant differentiation from the ADAMTS-5 inhibitor class, where Compound 53 shows moderate CYP3A4 inhibition requiring careful DDI (drug-drug interaction) risk assessment [4].

Hepatotoxicity CYP450 Metabolism Therapeutic Index

Optimal Procurement and Application Scenarios for N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide Based on Quantified Evidence


MAO-B Selectivity Screening and Off-Target Liability Panels for CNS Drug Discovery

The compound's defined MAO-B IC50 of 1,130 nM and MAO-A IC50 > 100,000 nM make it an ideal reference compound for establishing assay windows in MAO isoform selectivity screening [1]. Its >88-fold selectivity ratio provides a benchmark for evaluating novel chemical entities where MAO-A inhibition is an exclusion criterion due to dietary tyramine interaction risk. Procurement of this compound alongside a non-selective comparator (e.g., pargyline or clorgyline) enables robust Z'-factor determination for high-throughput MAO-B screens.

Scaffold-Matched Negative Control for HIF-PHD Activation Studies

Given that the 3,4-dimethoxyphenyl analog (Compound 7) is a confirmed HIF activator equipotent to adaptaquin in the HIF1 ODD-luc reporter assay [2], the 2-methoxy regioisomer serves as a structurally matched negative control. Researchers investigating HIF-PHD inhibition can use this compound to demonstrate that the observed HIF activation is substitution-specific and not a general property of the 8-hydroxyquinoline-phenylacetamide scaffold. This is critical for patent protection and for establishing SAR credibility in peer-reviewed publications.

CYP3A4/CYP2B6 Metabolism Probe in 3D Hepatocyte Models

Based on class-level evidence that the closely related 3,4-dimethoxy analog is metabolized by CYP3A4 and CYP2B6 without hepatotoxicity up to 200 μM in the liver-on-a-chip model [3], this compound can be deployed as a scaffold-matched probe for comparative CYP450 metabolism studies. Its XLogP3 of 4.8 and intermediate H-bond acceptor count provide a distinct metabolic profile suitable for evaluating structure-metabolism relationships across the oxyquinoline series.

CNS Penetration Screening Library Component

With a computed LogP of 4.8 (within the CNS druglikeness range of 2-5), molecular weight below 400 Da (398.45), and only 2 hydrogen bond donors [4], this compound meets multiple criteria for predicted blood-brain barrier penetration. It can be included in focused CNS screening libraries where parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion studies require compounds with computable CNS MPO scores for calibration.

Quote Request

Request a Quote for N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.